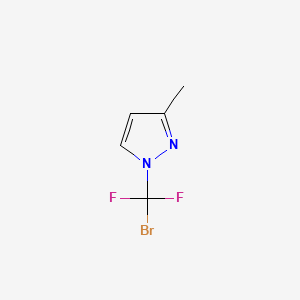

1-(bromodifluoromethyl)-3-methyl-1H-pyrazole

CAS No.:

Cat. No.: VC18146583

Molecular Formula: C5H5BrF2N2

Molecular Weight: 211.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H5BrF2N2 |

|---|---|

| Molecular Weight | 211.01 g/mol |

| IUPAC Name | 1-[bromo(difluoro)methyl]-3-methylpyrazole |

| Standard InChI | InChI=1S/C5H5BrF2N2/c1-4-2-3-10(9-4)5(6,7)8/h2-3H,1H3 |

| Standard InChI Key | BUUUJMHSTSFLFR-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NN(C=C1)C(F)(F)Br |

Introduction

Structural and Molecular Characteristics

1-(Bromodifluoromethyl)-3-methyl-1H-pyrazole (C₅H₅BrF₂N₂) features a pyrazole ring substituted with a methyl group at position 3 and a bromodifluoromethyl group at position 1. Its molecular weight is 211.01 g/mol, and its IUPAC name is 1-[bromo(difluoro)methyl]-3-methylpyrazole. The bromodifluoromethyl group introduces significant electronegativity and steric bulk, influencing both reactivity and intermolecular interactions.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₅H₅BrF₂N₂ |

| Molecular Weight | 211.01 g/mol |

| IUPAC Name | 1-[bromo(difluoro)methyl]-3-methylpyrazole |

| Canonical SMILES | CC1=NN(C=C1)C(F)(F)Br |

| PubChem CID | 165789543 |

Synthesis Methods

The synthesis of 1-(bromodifluoromethyl)-3-methyl-1H-pyrazole typically involves multi-step reactions to introduce the bromodifluoromethyl group onto the pyrazole core. A common approach leverages halogen exchange reactions or direct difluoromethylation. For example, analogous trifluoromethylpyrazole syntheses involve starting materials like 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, followed by regioselective functionalization . Protective groups are often employed to prevent unwanted side reactions during bromodifluoromethylation.

Recent advances in flow chemistry have enabled efficient lithiation and subsequent functionalization of pyrazole derivatives, as demonstrated in the synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole intermediates . While direct literature on this compound’s synthesis is limited, these methods are adaptable by substituting trifluoromethyl precursors with bromodifluoromethyl analogs.

Chemical Reactivity and Functionalization

The bromine atom in the bromodifluoromethyl group serves as a leaving group, enabling nucleophilic substitution reactions. For instance, brominated pyrazoles like 4-bromo-1-(bromodifluoromethyl)-1H-pyrazole undergo Suzuki-Miyaura coupling or lithiation to introduce aryl or heteroaryl groups . The difluoromethyl moiety also participates in hydrogen-bonding interactions, affecting solubility and crystal packing.

Table 2: Representative Reactions

| Reaction Type | Conditions | Product |

|---|---|---|

| Nucleophilic Substitution | K₂CO₃, DMF, 80°C | Replacement of Br with nucleophiles (e.g., OH, NH₂) |

| Lithiation | n-BuLi, THF, −78°C | Introduction of electrophiles at C4 position |

| Cross-Coupling | Pd(PPh₃)₄, aryl boronic acid | Biaryl derivatives |

Applications in Medicinal and Agrochemical Chemistry

Pyrazole derivatives are pivotal in drug discovery due to their pharmacokinetic profiles. The bromodifluoromethyl group enhances metabolic stability and membrane permeability, making this compound a candidate for protease inhibitors or kinase modulators. In agrochemistry, similar compounds exhibit herbicidal and insecticidal activity by disrupting enzymatic pathways .

For example, trifluoromethylpyrazoles are intermediates in fungicides like fluxapyroxad . By analogy, 1-(bromodifluoromethyl)-3-methyl-1H-pyrazole could serve as a precursor for bioactive molecules through further derivatization.

Recent Research Advancements

Recent studies have focused on regioselective functionalization. A 2023 methodology for 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles demonstrated that hydrazine derivatives control regiochemistry . Applying this to bromodifluoromethylpyrazoles could yield carboxylated analogs for drug delivery systems.

Challenges and Future Directions

Current limitations include the high cost of bromodifluoromethylation reagents and the need for improved regiocontrol. Future research should explore:

-

Catalytic Asymmetric Synthesis: To access enantiomerically pure derivatives for chiral drug candidates.

-

Green Chemistry Approaches: Solvent-free or aqueous-phase reactions to enhance sustainability.

-

Biological Screening: Systematic evaluation of antimicrobial, anticancer, and antiviral activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume